molecular formula C14H10F2O3 B6400197 3-(2,6-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1261904-86-2

3-(2,6-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6400197
CAS No.: 1261904-86-2
M. Wt: 264.22 g/mol
InChI Key: GFIFZPOYTHBQOQ-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-5-methoxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of 2,6-difluorophenylboronic acid with 5-methoxybenzoic acid in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,6-Difluorophenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 3-(2,6-Difluorophenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Difluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The presence of fluorine atoms enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the methoxy group and the fluorine atoms in 3-(2,6-Difluorophenyl)-5-methoxybenzoic acid imparts unique chemical properties, such as enhanced stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-10-6-8(5-9(7-10)14(17)18)13-11(15)3-2-4-12(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIFZPOYTHBQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689697
Record name 2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-86-2
Record name 2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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